molecular formula C11H7Cl2FN2O2 B2412762 6-Chloro-2-(2-chloro-6-fluoro-3-methoxyphenyl)pyridazin-3(2H)-one CAS No. 2095780-75-7

6-Chloro-2-(2-chloro-6-fluoro-3-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B2412762
CAS No.: 2095780-75-7
M. Wt: 289.09
InChI Key: KLFZRWSECZUPKF-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-chloro-6-fluoro-3-methoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2-chloro-6-fluoro-3-methoxyphenyl)pyridazin-3(2H)-one typically involves the reaction of appropriate substituted phenyl hydrazines with chloroacetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential use as a lead compound in drug discovery for treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds in the pyridazinone class can interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites of the target protein, leading to changes in its activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(2-chloro-3-methoxyphenyl)pyridazin-3(2H)-one
  • 6-Chloro-2-(2-fluoro-3-methoxyphenyl)pyridazin-3(2H)-one
  • 6-Chloro-2-(2-chloro-6-fluoro-3-methoxyphenyl)pyridazin-3(2H)-thione

Uniqueness

The unique combination of chloro, fluoro, and methoxy substituents on the phenyl ring of 6-Chloro-2-(2-chloro-6-fluoro-3-methoxyphenyl)pyridazin-3(2H)-one may confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness can make it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

6-chloro-2-(2-chloro-6-fluoro-3-methoxyphenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2FN2O2/c1-18-7-3-2-6(14)11(10(7)13)16-9(17)5-4-8(12)15-16/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFZRWSECZUPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)N2C(=O)C=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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